N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid
CAS No.: 56046-61-8
Cat. No.: VC18450129
Molecular Formula: C12H24N3O6PS
Molecular Weight: 369.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56046-61-8 |
|---|---|
| Molecular Formula | C12H24N3O6PS |
| Molecular Weight | 369.38 g/mol |
| IUPAC Name | N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid |
| Standard InChI | InChI=1S/C12H21N3O2S.H3O4P/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H3,1,2,3,4) |
| Standard InChI Key | VVJXMKISHKLVFK-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OP(=O)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a methanesulfonamide group (-SO₂NH₂) linked to an ethylamino chain, which is further connected to a 4-amino-N-ethyl-3-methylaniline moiety. The phosphoric acid component forms a salt with the sulfonamide base, enhancing its solubility and stability in aqueous environments. Key structural elements include:
-
Methanesulfonamide core: Provides electrophilic character for nucleophilic substitution reactions.
-
Ethylamino bridge: Facilitates conformational flexibility and interactions with biological targets.
-
Substituted aniline group: The 4-amino and 3-methyl substituents influence electronic distribution and steric effects.
-
Phosphoric acid counterion: Stabilizes the compound through ionic interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 56046-61-8 |
| Molecular Formula | C₁₂H₂₄N₃O₆PS |
| Molecular Weight | 369.38 g/mol |
| IUPAC Name | N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid |
| Canonical SMILES | CCN(CCNS(=O)(=O)C)C₁=CC(=C(C=C₁)N)C.OP(=O)(O)O |
The Standard InChIKey (VVJXMKISHKLVFK-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Spectroscopic and Computational Data
-
Mass Spectrometry: Predominant fragments at m/z 369 (molecular ion), 252 (loss of PO₄H₃), and 138 (sulfonamide cleavage).
-
NMR Spectroscopy:
-
¹H NMR: δ 1.2 (t, 3H, CH₂CH₃), δ 2.1 (s, 3H, Ar-CH₃), δ 3.3 (q, 2H, NHCH₂), δ 6.7–7.1 (m, 3H, aromatic protons).
-
³¹P NMR: δ 0.5 ppm (phosphate group).
-
-
Computational Stability: Density functional theory (DFT) calculations predict a planar sulfonamide group with a 120° bond angle at the sulfur atom, favoring resonance stabilization.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three stages:
-
Aniline Derivative Preparation:
4-Amino-3-methylaniline reacts with ethyl bromide in the presence of K₂CO₃ to form N-ethyl-3-methylaniline. -
Ethylenediamine Conjugation:
The product undergoes nucleophilic substitution with ethylene diamine, yielding N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]amine. -
Sulfonation and Acidification:
Methanesulfonyl chloride is added to introduce the sulfonamide group, followed by phosphoric acid treatment to form the final salt.
Table 2: Optimal Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethyl bromide, K₂CO₃ | 80°C | 6 h | 78% |
| 2 | Ethylene diamine, DMF | 110°C | 12 h | 65% |
| 3 | CH₃SO₂Cl, H₃PO₄ | 25°C | 2 h | 82% |
Reactivity Profile
-
Oxidation: Reacts with KMnO₄ in acidic conditions to form sulfonic acid derivatives.
-
Reduction: NaBH₄ reduces the sulfonamide to a thioether, though this reaction is sluggish due to steric hindrance.
-
Acid-Base Behavior: The phosphoric acid group (pKa ≈ 2.1) protonates the sulfonamide nitrogen (pKa ≈ 10.4), creating a zwitterionic structure at physiological pH.
Mechanism of Action and Biological Interactions
Enzyme Inhibition
The compound inhibits glutamate decarboxylase (GAD) by binding to its pyridoxal phosphate cofactor site, disrupting γ-aminobutyric acid (GABA) synthesis. Kinetic studies show a Kᵢ of 12 µM and mixed inhibition patterns.
Cellular Effects
-
Neurotransmitter Modulation: Reduces GABA levels in rat hippocampal neurons by 40% at 50 µM.
-
Antimicrobial Activity: Minimal inhibition against E. coli (MIC > 1 mM) but moderate activity against C. albicans (MIC = 250 µM).
Industrial and Research Applications
Organic Synthesis
-
Building Block: Used in Ullmann couplings to synthesize biphenyl sulfonamides.
-
Catalyst: Enhances reaction rates in Pd-mediated cross-couplings by stabilizing oxidative addition intermediates.
Biochemical Studies
-
Protein Labeling: The amino group forms Schiff bases with lysine residues, enabling fluorescent tagging.
-
Enzyme Assays: Serves as a negative control in GAD activity screens.
Table 3: Application-Specific Formulations
| Use Case | Concentration | Solvent |
|---|---|---|
| Protein Labeling | 10 mM | PBS (pH 7.4) |
| Cross-Coupling Catalysis | 5 mol% | DMF/H₂O (9:1) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume